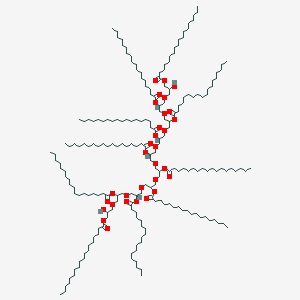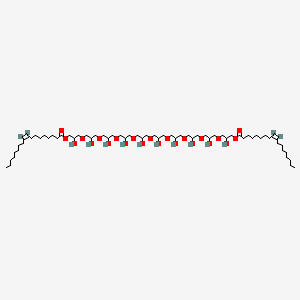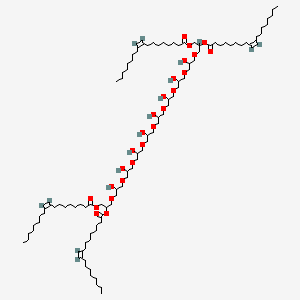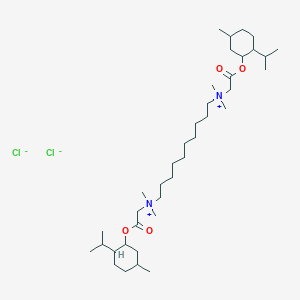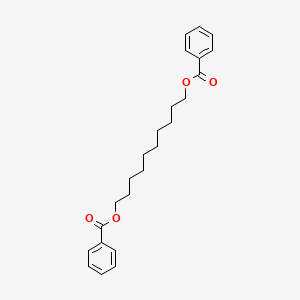
DI-404
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-404 is a high-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction (Kd= 6.9 nM). DI-404 effectively and selectively inhibits the neddylation of cullin 3 over other cullin members. Further optimization of DI-404 may yield a new class of therapeutics for the treatment of human diseases in which cullin 3 CRL plays a key role.
Wissenschaftliche Forschungsanwendungen
Data-Intensive Science (DIS)
- Transformation in Scientific Practice and Policy Making : DIS has transformed the traditional hypothesis-driven scientific method to a more data-centric approach, emphasizing the importance of vast datasets in various fields like agriculture, ecology, marine biology, and environmental research. This shift necessitates a new vision in science policy to accommodate the growing data commons and its diverse applications (Ozdemir et al., 2011).
Educational Methodologies
- Effectiveness of Direct Instruction (DI) in Education : In the context of Basic Physics education, the application of the DI model showed significant improvement in students' scientific basis competence, emphasizing the role of DI in enhancing declarative knowledge and procedural skills (Zainuddin, 2019).
Environmental and Biological Research
- Real-Time Volatilomics Using DI-MS Techniques : Developments in direct infusion mass spectrometry (DI-MS) have enabled the analysis of volatile compounds from biological samples, providing insights into plant metabolic processes. This advancement in DI-MS facilitates a novel approach in plant analysis and environmental research (Majchrzak et al., 2020).
Hydrologic System Model Discrimination
- Experimental Design for Hydrologic Systems : The Discrimination-Inference (DI) methodology has been introduced for optimal experimental design in hydrologic systems. It focuses on maximizing information retrieval for both conceptual and predictive discrimination in environmental research (Kikuchi et al., 2015).
Microgravity Simulation
- Dry Immersion (DI) for Microgravity Effects : DI is a ground-based model used to simulate microgravity's physiological effects, replicating changes in various body systems similar to those experienced during short-term space flights. This research is instrumental in understanding the effects of weightlessness and has applications in space medicine and physiology (Tomilovskaya et al., 2019).
Medical and Biomedical Applications
- Digital Image Correlation (DIC) in Biomedical Research : DIC is used in the study of the mechanical behavior of biological tissues. Its applications range from analyzing arterial tissues to evaluating mechanical properties in various biological contexts, highlighting its potential in biomedical research (Zhang & Arola, 2004).
Process Intensification in Chemical Engineering
- Dynamic Process Intensification (DI) : DI involves changes in the dynamics, operation, and control of chemical processes for efficiency improvements. This approach encompasses design and operational principles, indicating its significance in chemical engineering and industrial processes (Baldea & Edgar, 2018).
Eigenschaften
CAS-Nummer |
2187412-79-7 |
|---|---|
Produktname |
DI-404 |
Molekularformel |
C35H45ClN6O6S |
Molekulargewicht |
713.29 |
IUPAC-Name |
(S)-6-Amino-2-((S)-2-((S)-3-(6-chlorobenzo[d]thiazol-2-yl)-2-propionamidopropanamido)-2-(tetrahydro-2H-pyran-4-yl)-acetamido)-N-((R)-chroman-4-yl)hexanamide |
InChI |
InChI=1S/C35H45ClN6O6S/c1-2-30(43)38-27(20-31-39-25-11-10-22(36)19-29(25)49-31)34(45)42-32(21-12-16-47-17-13-21)35(46)41-26(8-5-6-15-37)33(44)40-24-14-18-48-28-9-4-3-7-23(24)28/h3-4,7,9-11,19,21,24,26-27,32H,2,5-6,8,12-18,20,37H2,1H3,(H,38,43)(H,40,44)(H,41,46)(H,42,45)/t24-,26+,27+,32+/m1/s1 |
InChI-Schlüssel |
YDLRNYPCUDZBDY-SARPRWNPSA-N |
SMILES |
O=C(N[C@@H]1CCOC2=C1C=CC=C2)[C@@H](NC([C@@H](NC([C@@H](NC(CC)=O)CC3=NC4=CC=C(Cl)C=C4S3)=O)C5CCOCC5)=O)CCCCN |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DI-404; DI 404; DI404. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







